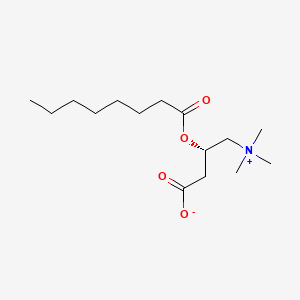

O-octanoyl-D-carnitine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

O-octanoyl-D-carnitine is an O-acyl-D-carnitine in which the acyl group specified as octanoyl. It is an O-octanoylcarnitine and an O-acyl-D-carnitine. It is an enantiomer of an O-octanoyl-L-carnitine.

Wissenschaftliche Forschungsanwendungen

Role in Fatty Acid Metabolism

O-octanoyl-D-carnitine plays a significant role in the metabolism of fatty acids. It is involved in the transport of long-chain fatty acids into the mitochondria for β-oxidation, which is crucial for energy production. Research indicates that carnitine O-octanoyltransferase (CROT) facilitates this process, particularly in cells under metabolic stress, such as those found in non-alcoholic fatty liver disease (NAFLD) .

Table 1: Impact of this compound on Fatty Acid Oxidation

Applications in Medium-Chain Acyl-CoA Dehydrogenase Deficiency

Patients with medium-chain acyl-CoA dehydrogenase deficiency (MCADD) show impaired fatty acid oxidation during exercise. Studies have demonstrated that this compound can potentially improve metabolic flexibility in these patients by enhancing the utilization of medium-chain fatty acids .

Case Study: MCADD Patient Response to Carnitine Supplementation

- Patient Profile : Asymptomatic MCADD patients.

- Intervention : 100 mg/kg/day L-carnitine supplementation for four weeks.

- Outcome : No significant change in fatty acid oxidation rates during exercise compared to controls, suggesting limited efficacy of standard carnitine supplementation alone .

Vascular Calcification and Inflammation

Recent studies have linked this compound to vascular health, particularly its role in inflammation and calcification processes within arteries. Increased levels of CROT have been associated with vascular calcification, indicating that modulation of this enzyme could be a therapeutic target for cardiovascular diseases .

Table 2: Effects of this compound on Vascular Health

| Study | Findings |

|---|---|

| CROT overexpression linked to increased vascular calcification. | |

| Genetic deletion of CROT resulted in reduced inflammatory markers in mouse models. |

Obesity Management

This compound has been explored as a potential agent for obesity management due to its role in enhancing lipid metabolism and energy expenditure. Recent research has focused on the development of L-carnitine-loaded nanoparticles aimed at improving bioavailability and efficacy .

Case Study: L-Carnitine-Loaded Nanoparticles

- Methodology : In vivo studies on rat models using L-carnitine-loaded nanoparticles.

- Results : Significant reduction in adipocyte formation and enhanced activation of the PPAR-γ pathway compared to standard formulations .

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective properties, potentially offering benefits in conditions like Alzheimer’s disease and other neurodegenerative disorders. The compound's ability to reduce oxidative stress and enhance mitochondrial function is being investigated as a mechanism for its protective effects on neuronal health .

Eigenschaften

CAS-Nummer |

96999-03-0 |

|---|---|

Molekularformel |

C15H29NO4 |

Molekulargewicht |

287.39 g/mol |

IUPAC-Name |

(3S)-3-octanoyloxy-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h13H,5-12H2,1-4H3/t13-/m0/s1 |

InChI-Schlüssel |

CXTATJFJDMJMIY-ZDUSSCGKSA-N |

SMILES |

CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Isomerische SMILES |

CCCCCCCC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C |

Kanonische SMILES |

CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.